2-(1h-Imidazol-1-yl)propan-1-ol
Overview
Description
2-(1H-Imidazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Scientific Research Applications
2-(1H-Imidazol-1-yl)propan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infections and other diseases.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . The interaction of these compounds with their targets can lead to various changes, resulting in the aforementioned biological activities.
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, suggesting that they could be used to develop new drugs . Therefore, future research could focus on exploring the potential of “2-(1h-Imidazol-1-yl)propan-1-ol” and other imidazole derivatives in drug development .
Biochemical Analysis
Biochemical Properties
It is known that imidazole-containing compounds interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Imidazole-containing compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Imidazol-1-yl)propan-1-ol typically involves the reaction of imidazole with an appropriate alkylating agent. One common method is the alkylation of imidazole with 1-chloropropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and the reaction conditions may be carefully controlled to ensure consistency and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Imidazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield propanone derivatives, while substitution reactions can introduce various functional groups into the molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Imidazol-1-yl)ethanol
- 1-(2-Hydroxyethyl)imidazole
- 2-(1H-Imidazol-1-yl)ethan-1-ol
Uniqueness
2-(1H-Imidazol-1-yl)propan-1-ol is unique due to its specific structure, which includes a propanol group attached to the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it suitable for various applications that similar compounds may not be able to achieve .
Properties
IUPAC Name |
2-imidazol-1-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-6(4-9)8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKCDHZMTZUKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276067 | |
Record name | 2-(1h-imidazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191725-72-1, 68132-83-2 | |
Record name | β-Methyl-1H-imidazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=191725-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-1-ethanol, alpha(or beta)-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068132832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole-1-ethanol, .alpha.(or .beta.)-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(1h-imidazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60276067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α(or β)-methyl-1H-imidazole-1-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.392 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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